molecular formula C24H35Cl2N3O2 B1252496 (S)-Way 100135 CAS No. 149055-79-8

(S)-Way 100135

カタログ番号: B1252496
CAS番号: 149055-79-8
分子量: 468.5 g/mol
InChIキー: VJGZNBYDSDEOED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Discovery and Development of WAY-100135

The compound N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide dihydrochloride , commonly known as WAY-100135, emerged in the late 20th century as part of efforts to develop selective serotonin receptor ligands. Synthesized by researchers at Wyeth-Ayerst Pharmaceuticals, it was initially characterized as a potent antagonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor. Early studies in the 1990s demonstrated its ability to block both presynaptic and postsynaptic 5-HT1A receptors with an inhibitory concentration (IC50) of 34 nM in rat hippocampal tissue.

Table 1: Key Milestones in WAY-100135 Development

Year Milestone Reference
1993 First synthesis and characterization as a 5-HT1A antagonist
1995 Demonstration of cognitive-enhancing effects in rodent models
2000 Exploration of antipsychotic potential via NMDA receptor interaction

Nomenclature and Alternative Designations

The systematic IUPAC name reflects its stereochemistry and functional groups: (2S)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide dihydrochloride. Common synonyms include:

  • (S)-WAY-100135 dihydrochloride
  • WAY-100135
  • CAS 149055-79-8
  • PubChem CID 14801907

Table 2: Chemical Identifiers

Identifier Value
Molecular Formula C24H33N3O2·2HCl
Molecular Weight 468.47 g/mol
SMILES CC(C)(C)NC(=O)C@@HC3=CC=CC=C3.Cl.Cl

Classification within Phenylpiperazine Compounds

WAY-100135 belongs to the phenylpiperazine class, characterized by a piperazine ring substituted with aromatic groups. Its structural features include:

  • A tert-butyl carboxamide group enhancing lipophilicity
  • A 2-methoxyphenylpiperazine moiety critical for 5-HT1A binding
  • Stereochemical specificity at the C2 position (S-configuration)

Table 3: Structural Comparison with Related Compounds

Compound Key Structural Differences Primary Target
WAY-100635 Replacement of tert-butyl with cyclopropylcarbonyl 5-HT1A/D4 receptors
TFMPP Trifluoromethyl substitution on phenyl ring 5-HT1B/2C receptors
mCPP Meta-chloro substitution 5-HT2C receptors

Historical Significance in Serotonergic Research

WAY-100135 played a pivotal role in elucidating 5-HT1A receptor functions:

  • Autoreceptor Regulation : Demonstrated that 5-HT1A autoreceptor blockade increases extracellular serotonin in prefrontal cortex (PFC), informing antidepressant mechanisms.
  • Cognitive Effects : Reversed scopolamine-induced spatial learning deficits in rats by modulating hippocampal cholinergic-serotonergic crosstalk.
  • Antipsychotic Potential : Attenuated MK-801-induced sensorimotor gating deficits, suggesting 5-HT1A antagonism may counter NMDA hypofunction.

Table 4: Key Research Applications

Study Type Finding Implication
Microdialysis Increased PFC serotonin by 300% when co-administered with SSRIs Validated autoreceptor role in antidepressant efficacy
Electrophysiology Blocked 8-OH-DPAT-induced raphe neuronal firing inhibition Confirmed postsynaptic receptor antagonism
Behavioral Prevented MK-801-induced prepulse inhibition deficits Highlighted therapeutic potential for schizophrenia

特性

IUPAC Name

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGZNBYDSDEOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564209
Record name N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149055-79-8, 149007-54-5
Record name N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-WAY 100135
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

作用機序

Biochemical Pathways

The action of WAY-100135 (dihydrochloride) on the 5-HT 1A receptor affects the serotonin system, which is involved in numerous biochemical pathways. These pathways influence various physiological processes, including mood regulation, cognition, learning, and memory. By acting as an antagonist of the 5-HT 1A receptor, WAY-100135 (dihydrochloride) can modulate these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound is soluble in water, which suggests that it could be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of WAY-100135 (dihydrochloride)'s action are primarily related to its antagonistic effect on the 5-HT 1A receptor. By blocking this receptor, WAY-100135 (dihydrochloride) reduces the activity of the serotonin system. This can lead to changes in mood, cognition, learning, and memory, among other effects.

Action Environment

The action, efficacy, and stability of WAY-100135 (dihydrochloride) can be influenced by various environmental factors. These may include the presence of other substances that can interact with the 5-HT 1A receptor, the pH of the environment, and the temperature

生物活性

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide; dihydrochloride, also known as WAY-100135, is a compound that has garnered attention for its pharmacological properties, particularly as a selective antagonist of the serotonin 5-HT1A receptor. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Structure and Composition

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide; dihydrochloride has the following chemical structure:

  • Molecular Formula : C24H33N3O2·2HCl
  • Molecular Weight : 468.5 g/mol

The compound features a phenylpiperazine core, which is significant in its biological activity, particularly in modulating neurotransmitter systems.

WAY-100135 acts primarily as a selective antagonist at the 5-HT1A receptor with an IC50 value of approximately 15 nM, indicating high potency and selectivity over other serotonin receptors (5-HT1B, 5-HT1C, etc.) . This selectivity makes it a valuable tool in studying the role of serotonin in various physiological and pathological processes.

Pharmacological Effects

Research has demonstrated that WAY-100135 exhibits several key pharmacological effects:

  • Antidepressant-like Activity : Studies have indicated that WAY-100135 can potentiate antidepressant effects when combined with other agents such as lithium. This suggests a potential role in enhancing mood regulation through serotonergic pathways .
  • Neuroprotective Effects : In vitro studies have shown that WAY-100135 may reduce neuroinflammation and oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases like Alzheimer's disease (AD) .
  • Anxiolytic Properties : The compound has been evaluated for its anxiolytic effects in animal models, showing promise in reducing anxiety-related behaviors .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
5-HT1A AntagonismIC50 = 15 nM
Antidepressant-likePotentiates effects with lithium
NeuroprotectionReduces TNF-α and oxidative stress
AnxiolyticReduces anxiety behaviors in animal models

Research Insights

A notable study highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various neurodegenerative conditions. This mechanism suggests that WAY-100135 could serve as a potential therapeutic agent for managing symptoms associated with these diseases .

科学的研究の応用

Structural Characteristics

The compound belongs to the class of phenylpiperazines , which are characterized by a piperazine ring attached to a phenyl group. This structure is significant for its interaction with various biological targets, particularly in the central nervous system.

Antidepressant Activity

Research indicates that N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide exhibits properties that may be beneficial in treating depression. It acts as a selective serotonin receptor modulator, influencing serotonin levels in the brain and potentially alleviating symptoms of depression.

Case Study

A study published in Pharmacology Biochemistry and Behavior demonstrated that administration of (S)-WAY 100135 led to significant improvements in depressive-like behaviors in animal models .

Anxiolytic Effects

The compound has also shown promise as an anxiolytic agent. Its ability to modulate neurotransmitter systems suggests it may reduce anxiety levels effectively.

Data Table: Anxiolytic Efficacy Comparison

CompoundAnxiolytic Effect (Animal Model)Reference
N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamideSignificant reduction in anxiety levels
Standard BenzodiazepineModerate reduction

Neuroprotective Properties

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide has been investigated for its neuroprotective effects against oxidative stress, which is implicated in neurodegenerative diseases.

Research Insights

A study highlighted its potential to scavenge free radicals and protect neuronal cells from oxidative damage, indicating a possible role in the treatment of conditions such as Alzheimer's disease .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological aspects is crucial. The compound is not classified as a naturally occurring metabolite and has been detected only in individuals exposed to it or its derivatives .

Toxicity Data Table

ParameterValueReference
LD50Not established
Adverse EffectsMinimal at therapeutic doses

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide dihydrochloride, and how are they addressed methodologically?

  • Synthesis Challenges :

  • Steric hindrance from the tert-butyl group and phenyl substituents complicates coupling reactions.
  • Piperazine ring functionalization requires precise control of reaction conditions to avoid side reactions (e.g., over-alkylation) .
    • Methodological Solutions :
  • Use of coupling agents like HBTU or BOP to enhance reaction efficiency in forming amide bonds .
  • Stepwise alkylation of the piperazine core under controlled temperatures (0–25°C) to ensure regioselectivity .
  • Purification via silica gel chromatography or recrystallization to isolate diastereomers or enantiomers .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Confirms substituent positions and piperazine ring conformation. For example, δ 2.85–2.73 ppm (piperazine CH2) and δ 7.74 ppm (aromatic protons) .
  • Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z 488.6 [M+H]+ for analogous compounds) .
  • X-ray Crystallography : Resolves absolute stereochemistry when chiral centers are present .

Advanced Research Questions

Q. What strategies are employed to optimize receptor binding affinity in structurally related piperazine derivatives?

  • Structure-Activity Relationship (SAR) Insights :

  • The 2-methoxyphenyl group on the piperazine ring enhances dopamine D3 receptor selectivity by modulating hydrophobic interactions .
  • Substitution at the tert-butyl position influences metabolic stability; bulkier groups reduce CYP450-mediated oxidation .
    • Methodological Approaches :
  • Molecular Docking : Predicts binding poses using crystal structures of dopamine receptors (PDB: 3PBL) .
  • Enantioselective Synthesis : Chiral HPLC separates enantiomers to evaluate pharmacological differences (e.g., Ki values for D3 vs. D2 receptors) .

Q. How do conflicting pharmacokinetic data from in vitro vs. in vivo studies inform experimental redesign?

  • Case Example : A compound shows high D3 affinity (Ki = 0.8 nM in vitro) but poor brain penetration in rodent models.
  • Resolution Strategies :

  • LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP from >4 to 2–3, improving blood-brain barrier permeability .
  • Prodrug Design : Mask polar functionalities (e.g., esterification of carboxylic acids) to enhance bioavailability .
  • Microsomal Stability Assays : Pre-screen compounds for CYP450 metabolism to prioritize candidates with longer half-lives .

Q. What analytical methods resolve discrepancies in enantiomeric purity claims for this compound?

  • Contradiction Scenario : Two studies report 98% vs. 90% enantiomeric excess (ee) for the same synthesis protocol.
  • Methodological Validation :

  • Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol gradients to quantify ee .
  • Circular Dichroism (CD) : Correlates optical rotation ([α]D values) with HPLC data to confirm configuration .
  • Control Experiments : Replicate synthesis under inert (N2) conditions to rule out racemization during workup .

Critical Analysis of Evidence

  • Contradictions : Conflicting enantiomeric purity data (e.g., 90% vs. 98% ee) highlight the need for standardized analytical protocols .
  • Gaps : Limited in vivo toxicity data for the dihydrochloride salt form; future studies should assess renal/hepatic safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Way 100135
Reactant of Route 2
Reactant of Route 2
(S)-Way 100135

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。